(S)-1,2,4-Tritosyl butanetriol
Description
Contextual Significance of (S)-1,2,4-Butanetriol as a Chiral Building Block
(S)-1,2,4-Butanetriol, a chiral polyol, is a valuable starting material, or "chiral building block," in the synthesis of more complex, stereochemically defined molecules. nih.gov Its importance stems from the specific three-dimensional arrangement of its atoms, which allows for the creation of specific enantiomers of target compounds, a critical factor in the pharmaceutical industry.
This compound serves as a key intermediate in the synthesis of various important pharmaceuticals. google.comgoogle.com For instance, derivatives of (S)-1,2,4-butanetriol are used to construct the chiral side chains of widely used cholesterol-lowering medications. wikipedia.org Beyond pharmaceuticals, it is a precursor for synthesizing (S)-3-hydroxytetrahydrofuran and other chiral molecules. nih.govchemicalbook.com The ability to synthesize enantiomerically pure compounds from readily available chiral precursors like (S)-1,2,4-butanetriol is a cornerstone of modern asymmetric synthesis. hbni.ac.in It can be produced from renewable resources like (S)-malic acid or through biotechnological methods, further enhancing its appeal as a green and sustainable chemical intermediate. nih.govchemicalbook.com
Table 1: Physicochemical Properties of (S)-1,2,4-Butanetriol
| Property | Value |
| Molecular Formula | C4H10O3 |
| Molecular Weight | 106.12 g/mol |
| Appearance | Colorless, odorless, hygroscopic, oily liquid |
| Boiling Point | 150 °C at 0.04 mmHg |
| Density | 1.19 g/mL at 25 °C |
| Optical Rotation | [α]19/D −28±2, c = 1 in methanol |
| CAS Number | 42890-76-6 |
Data sourced from multiple chemical suppliers and databases. wikipedia.orgnih.gov
Chemical Rationale for the Synthesis and Exploration of Tris-Sulfonate Esters from Chiral Polyols
The conversion of alcohols into sulfonate esters, such as tosylates, is a fundamental and powerful strategy in organic synthesis. Hydroxyl groups (-OH) are inherently poor leaving groups in nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.com To facilitate these reactions, the hydroxyl group is transformed into a group that readily departs upon nucleophilic attack.
The p-toluenesulfonate (tosylate) group is an excellent leaving group for several reasons:
Exceptional Stability: The resulting tosylate anion is highly stable due to the delocalization of its negative charge across the three oxygen atoms and the aromatic ring through resonance. askiitians.com This stability makes the departure of the group energetically favorable.
Enhanced Electrophilicity: The strong electron-withdrawing nature of the sulfonyl group polarizes the carbon-oxygen bond, making the carbon atom more electrophilic and susceptible to attack by nucleophiles. fiveable.me
Stereochemical Retention: The process of forming the tosylate ester from an alcohol occurs with the retention of stereochemistry at the carbon center. This means the original chirality of the polyol is preserved in the tosylated product, which is crucial for subsequent stereoselective reactions. libretexts.org
By converting a chiral polyol like (S)-1,2,4-butanetriol into its tritosylated derivative, chemists create a molecule with three activated sites, poised for controlled, sequential, or simultaneous reactions to build complex molecular architectures. wikipedia.org
Table 2: Transformation from Polyol to Polysulfonate Ester
| Starting Material | Reagent | Product | Key Feature |
| R-OH (Alcohol) | p-Toluenesulfonyl chloride (TsCl) | R-OTs (Tosylate) | Converts a poor leaving group (-OH) into an excellent leaving group (-OTs). |
| Polyol (Multiple -OH) | Excess TsCl | Poly-tosylate (Multiple -OTs) | Creates a multifunctional electrophile for complex synthesis. |
Hypothesized Role of (S)-1,2,4-Tritosyl Butanetriol in Stereoselective Organic Transformations
This compound is hypothesized to be a highly versatile trifunctional electrophilic building block for stereoselective synthesis. The presence of three tosylate groups on a chiral scaffold allows for a range of sophisticated synthetic strategies.
The three tosylates are in chemically distinct environments:
A primary tosylate at the C1 position.
A chiral, secondary tosylate at the C2 position.
A primary tosylate at the C4 position.
This differentiation is expected to result in different reaction rates (regioselectivity) when treated with nucleophiles, particularly if sterically demanding nucleophiles or specific reaction conditions are used. A synthetic chemist could potentially target one position selectively over the others. For example, the primary tosylates at C1 and C4 are generally more reactive towards Sₙ2 substitution than the more sterically hindered secondary tosylate at C2.
The primary application of this compound would be in the synthesis of complex chiral molecules through sequential nucleophilic substitution reactions. A general synthetic scheme could involve:
Selective substitution of one of the primary tosylates.
Intramolecular cyclization by a nucleophile introduced in the first step attacking another tosylated carbon, forming a chiral cyclic compound like a substituted tetrahydrofuran (B95107) or pyrrolidine.
Introduction of three different functional groups in a controlled, stepwise manner to create highly functionalized, enantiomerically pure products.
While specific industrial applications of this compound are not widely documented in public literature, its structure makes it an ideal candidate for the divergent synthesis of libraries of chiral compounds for drug discovery and for constructing the complex carbon skeletons of natural products. The principles of regioselective and stereoselective reactions of poly-sulfonated esters are well-established, forming the basis for these hypothesized applications. rsc.orgdntb.gov.ua
Structure
3D Structure
Properties
Molecular Formula |
C25H28O9S3 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
[(3S)-3,4-bis-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H28O9S3/c1-19-4-10-23(11-5-19)35(26,27)32-17-16-22(34-37(30,31)25-14-8-21(3)9-15-25)18-33-36(28,29)24-12-6-20(2)7-13-24/h4-15,22H,16-18H2,1-3H3/t22-/m0/s1 |
InChI Key |
FUYYDQSFFYSDLU-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](COS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(COS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthetic Methodologies for S 1,2,4 Tritosyl Butanetriol
Strategies for the Complete Tosylation of (S)-1,2,4-Butanetriol
The complete tosylation of (S)-1,2,4-Butanetriol to yield (S)-1,2,4-Tritosyl butanetriol is a tris-esterification reaction. This transformation requires carefully controlled conditions to ensure that all three hydroxyl groups—two primary and one secondary—react to form the corresponding tosylate esters. The reaction typically involves treating the triol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. ucalgary.ca The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. ucalgary.ca
Achieving efficient tris-esterification necessitates the optimization of several reaction parameters to drive the reaction to completion and maximize the yield of the desired tritosylated product. Key parameters include the choice of solvent, base, temperature, and the stoichiometry of the reagents.
Reagent Stoichiometry : A significant excess of the tosylating agent, p-toluenesulfonyl chloride (TsCl), is generally required to ensure the complete tosylation of all three hydroxyl groups. Similarly, a stoichiometric excess of the base is used to neutralize the HCl produced.
Base Selection : Pyridine is a commonly used base and solvent for tosylation reactions. libretexts.org Other tertiary amines such as triethylamine (TEA) can also be employed, often in conjunction with a catalyst. nih.gov The choice of base can influence the reaction rate and the formation of side products.
Solvent : Dichloromethane is a common solvent for tosylation reactions, particularly when using bases like triethylamine and catalysts like 4-dimethylaminopyridine (DMAP). rsc.org The solvent must be anhydrous to prevent hydrolysis of the tosyl chloride. masterorganicchemistry.com
Temperature and Reaction Time : The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. nih.gov Extended reaction times may be necessary for the complete conversion of the sterically hindered secondary hydroxyl group.
Below is a table summarizing typical reaction conditions for the tosylation of alcohols, which can be adapted for the tris-tosylation of (S)-1,2,4-Butanetriol.
| Parameter | Condition | Rationale |
| Tosylating Agent | p-Toluenesulfonyl chloride (TsCl) | Common and effective reagent for forming tosylates. nih.gov |
| Base | Pyridine or Triethylamine (TEA) | Neutralizes HCl byproduct. libretexts.orgnih.gov |
| Solvent | Pyridine, Dichloromethane (CH2Cl2) | Solubilizes reactants; must be anhydrous. libretexts.orgrsc.orgmasterorganicchemistry.com |
| Stoichiometry | Excess TsCl and base | Drives the reaction towards complete tris-esterification. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. nih.gov |
To enhance the rate and efficiency of the tosylation, particularly for less reactive secondary alcohols, catalytic systems are often employed.
4-Dimethylaminopyridine (DMAP) : DMAP is a highly effective nucleophilic catalyst for acylation and sulfonylation reactions. rsc.org It reacts with tosyl chloride to form a more reactive intermediate, N-tosyl-4-dimethylaminopyridinium chloride, which is then readily attacked by the alcohol's hydroxyl group.
Tertiary Amines : In some systems, tertiary amines like N,N,N',N'-tetramethyl-1,3-propanediamine can act as catalysts in the presence of a stoichiometric base like triethylamine, offering high reaction rates and operational simplicity. organic-chemistry.org
Lewis Acids : Lewis acids such as ytterbium(III) trifluoromethanesulfonate have been shown to catalyze the reaction between alcohols and toluenesulfonic acid anhydride, providing high yields under neutral and mild conditions. organic-chemistry.org
The following table outlines various catalytic systems applicable to tosylation reactions.
| Catalyst | Stoichiometric Base | Solvent | Key Advantages |
| 4-Dimethylaminopyridine (DMAP) | Triethylamine (TEA) | Dichloromethane | High catalytic activity, increases reaction rate. nih.govrsc.org |
| N,N,N',N'-tetramethyl-1,3-propanediamine | Triethylamine (TEA) | Dichloromethane | High reaction rate, operational simplicity. organic-chemistry.org |
| Ytterbium(III) trifluoromethanesulfonate | N/A (with Ts2O) | Acetonitrile | Mild and neutral conditions, easy product purification. organic-chemistry.org |
Several side reactions can occur during the tosylation of (S)-1,2,4-Butanetriol, leading to the formation of undesired byproducts and a reduction in the yield of this compound.
Chloride Formation : A common side reaction is the nucleophilic substitution of the newly formed tosylate group by the chloride ion from the triethylammonium hydrochloride byproduct. nih.govresearchgate.net This results in the formation of a chlorinated byproduct instead of the desired tosylate. This can be mitigated by using pyridine as both the base and solvent, as the pyridinium hydrochloride salt is less nucleophilic.
Elimination Reactions : Although less common under standard tosylation conditions, elimination reactions to form alkenes can occur, particularly with secondary alcohols at elevated temperatures. Careful temperature control is crucial to minimize this pathway.
Incomplete Reaction : Failure to achieve complete tosylation results in a mixture of mono-, di-, and tri-tosylated products, complicating purification. Using a sufficient excess of reagents and allowing for adequate reaction time helps to prevent this.
Strategies to minimize these side reactions are summarized in the table below.
| Side Reaction | Mitigation Strategy |
| Chloride Formation | Use of pyridine as the base and solvent; careful control of reaction time and temperature. nih.gov |
| Elimination | Maintaining low reaction temperatures. |
| Incomplete Tosylation | Use of excess tosylating agent and base; extended reaction times; use of catalysts like DMAP. |
Exploration of Alternative Synthetic Routes to Chiral Tris-Sulfonate Butanetriols
Beyond tosylates, other sulfonate esters can serve as excellent leaving groups in nucleophilic substitution reactions. The synthesis of these alternative tris-sulfonate butanetriols follows similar principles to tosylation.
Mesylates : Methanesulfonyl chloride (mesyl chloride, MsCl) can be used in place of tosyl chloride to form mesylates. ucalgary.ca Mesylates are also excellent leaving groups and are prepared under similar conditions to tosylates, typically using a base like triethylamine.
Nosylates : p-Nitrobenzenesulfonyl chloride (nosyl chloride, NsCl) can be used to prepare nosylates. The nosylate group is an even better leaving group than tosylate due to the electron-withdrawing nitro group. researchgate.net
Triflates : Trifluoromethanesulfonic anhydride (triflic anhydride, Tf2O) is used to form triflates, which are among the best leaving groups in organic chemistry. ucalgary.ca These reactions are typically very fast and are carried out at low temperatures in the presence of a non-nucleophilic base like pyridine.
These alternative sulfonating agents provide a range of reactivity, allowing for the fine-tuning of the leaving group ability for subsequent synthetic steps.
Chemical Reactivity and Transformation Mechanisms of S 1,2,4 Tritosyl Butanetriol
Nucleophilic Substitution Reactions Involving Tosyl Leaving Groups
The tosylate (p-toluenesulfonate, OTs) moieties in (S)-1,2,4-Tritosyl Butanetriol are superb leaving groups because the resulting tosylate anion is a weak base, stabilized by resonance. masterorganicchemistry.comwikipedia.org This characteristic facilitates nucleophilic substitution reactions at the C1, C2, and C4 positions. The molecule contains two primary tosylates (at C1 and C4) and one secondary tosylate (at C2), whose reactivity is governed by the specific reaction pathway, either S_N1 or S_N2. pdx.edu
Stereochemical Outcomes (Retention vs. Inversion) in S_N2 and S_N1 Pathways
The stereochemical outcome of a nucleophilic substitution reaction on this compound is highly dependent on the mechanism.
S_N2 Pathway : Bimolecular nucleophilic substitution (S_N2) is a single-step concerted mechanism. libretexts.orgdalalinstitute.com It is favored at the sterically less hindered primary carbons (C1 and C4) and can also occur at the secondary carbon (C2). pdx.educhemistrysteps.com A key feature of the S_N2 mechanism is the backside attack of the nucleophile relative to the leaving group. libretexts.orgksu.edu.salibretexts.org This approach results in a predictable and stereospecific inversion of configuration at the chiral center. libretexts.orgmasterorganicchemistry.comlibretexts.org If the S_N2 reaction occurs at the C2 stereocenter, the (S) configuration of the starting material will be inverted to the (R) configuration in the product. libretexts.orglibretexts.org
S_N1 Pathway : Unimolecular nucleophilic substitution (S_N1) proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com This pathway is generally favored at tertiary carbons and can occur at secondary carbons under specific conditions, such as in the presence of a polar protic solvent and a non-basic, weak nucleophile. pdx.edulibretexts.orglibretexts.org If the secondary tosylate at C2 were to leave, it would form a planar sp2-hybridized secondary carbocation. The incoming nucleophile can then attack this intermediate from either face with equal probability. libretexts.org This leads to racemization, producing a mixture of products with both retention and inversion of configuration. libretexts.orgmasterorganicchemistry.com
Intramolecular Cyclization and Rearrangement Pathways Driven by Tosylate Elimination
The structure of this compound is well-suited for intramolecular reactions. Following the substitution of one tosylate group, the newly introduced functional group can act as an internal nucleophile, attacking one of the remaining tosylated carbons. This process, driven by the elimination of a second tosylate leaving group, can lead to the formation of stable five- or four-membered rings.
For instance, initial substitution at C4 with an amine (R-NH2) would yield a secondary amine. This amine could then undergo an intramolecular S_N2 reaction, attacking the C1 or C2 carbon. Attack at C1 would yield a substituted pyrrolidine, while attack at C2 would form a substituted azetidine. A similar strategy starting from (S)-1,2,4-butanetriol is used to synthesize (S)-(+)-3-Hydroxytetrahydrofuran via cyclodehydration, highlighting the propensity of this carbon skeleton to form cyclic structures. chemicalbook.com These cyclization reactions are stereospecific, with the stereochemistry of the final product being determined by the S_N2 transition state geometry.
Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation
The formation of new carbon-carbon bonds is fundamental to organic synthesis. nih.govalevelchemistry.co.uk this compound can react with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to extend its carbon framework. These reagents act as potent sources of carbanionic nucleophiles. libretexts.org
The reaction involves the nucleophilic attack of the carbanion on one of the electrophilic carbons bearing a tosylate group, typically via an S_N2 mechanism. libretexts.org This is particularly efficient at the primary C1 and C4 positions. For example, reacting this compound with methylmagnesium bromide could selectively form new C-C bonds, replacing the tosylates. However, a significant competing pathway is elimination (E2), as organometallic reagents are also strong bases. pdx.edu The choice of reagent, substrate, and reaction conditions is therefore critical to favor substitution over elimination.
Exploration of Reductive Elimination and Hydrogenation of Tosylate Groups
In some synthetic routes, it is necessary to remove the tosylate groups and replace them with hydrogen. This can be achieved through reductive cleavage. A common method for this transformation is the use of a strong hydride reducing agent, such as lithium aluminum hydride (LiAlH4). The hydride ion (H-) acts as a nucleophile, displacing the tosylate group in an S_N2 reaction to form a C-H bond.
Another approach is catalytic hydrogenation. While often used to reduce other functional groups or for debenzylation, certain catalytic systems can effect the hydrogenolysis of sulfonate esters. researchgate.net For example, using a palladium catalyst (Pd/C) under hydrogen pressure can sometimes achieve the cleavage of the C-O bond of the tosylate, replacing it with a C-H bond. google.com The specific conditions, including catalyst, solvent, pressure, and temperature, would need to be optimized for efficient and selective reduction of the tosylate groups in this compound.
Applications of S 1,2,4 Tritosyl Butanetriol in Asymmetric Synthesis
Utilization as a Chiral Leaving Group in Stereoselective Functionalization
The primary utility of (S)-1,2,4-tritosyl butanetriol in stereoselective functionalization stems from the exceptional leaving group ability of its three tosylate moieties. The conversion of the hydroxyl groups of the parent (S)-1,2,4-butanetriol into tosylates activates the carbon positions for nucleophilic substitution reactions. This activation is a critical step that enables the introduction of a wide range of functional groups with high stereocontrol, preserving the inherent chirality of the starting material.
The defined stereochemistry of this compound makes it an ideal starting point for the synthesis of various enantiomerically pure compounds. Nucleophilic attack at one or more of the tosylated carbon centers allows for the controlled introduction of new functionalities.
For instance, the synthesis of chiral amines, which are crucial components in a vast number of pharmaceuticals and natural products, can be achieved using this chiral synthon. nih.govtdx.cat The reaction of this compound with nitrogen nucleophiles, such as azides or primary amines, followed by reduction or further elaboration, yields chiral amino alcohols and related structures. The precise S_N2 displacement of the tosylate groups ensures the inversion of stereochemistry where the reaction occurs, providing a reliable method for accessing specific enantiomers.
Similarly, the synthesis of chiral ethers and polyether structures can be accomplished. Alkoxides can serve as nucleophiles to displace the tosylates, leading to the formation of ether linkages. This strategy is particularly useful in the construction of complex molecules where stereodefined ether functionalities are required.
The table below summarizes representative transformations involving the displacement of tosylate groups from the butanetriol backbone.
| Starting Material Precursor | Reagent/Nucleophile | Product Type | Significance |
| (S)-1,2,4-Butanetriol | 1. TsCl, Pyridine; 2. NaN₃; 3. H₂, Pd/C | Chiral amino-diol | Access to enantiopure amines |
| (S)-1,2,4-Butanetriol | 1. TsCl, Pyridine; 2. NaOR | Chiral ether-diol | Building block for polyethers |
| (S)-1,2,4-Butanetriol | 1. TsCl, Pyridine; 2. KCN | Chiral cyano-diol | Intermediate for carboxylic acids and amines |
Note: The initial tosylation of (S)-1,2,4-butanetriol is a prerequisite for these reactions.
The strategic placement of leaving groups in this compound facilitates intramolecular reactions to form valuable chiral cyclic intermediates. A prime example is the synthesis of (S)-(+)-3-hydroxytetrahydrofuran, an important heterocyclic building block. chemicalbook.comwikipedia.org This transformation is typically achieved through the acid-catalyzed cyclization of (S)-1,2,4-butanetriol. google.compatsnap.com In this process, one of the hydroxyl groups is protonated to form a good leaving group (water), which is then displaced by another hydroxyl group in an intramolecular nucleophilic substitution. A common laboratory and industrial method involves the use of p-toluenesulfonic acid (PTSA) at elevated temperatures to effect this cyclodehydration. wikipedia.orgorgsyn.org
Alternatively, selective tosylation of the primary hydroxyl group at the C-4 position, followed by base-induced intramolecular Williamson ether synthesis, can yield chiral epoxides like (+)-3,4-epoxy-1-butanol. chemicalbook.comchemdad.com This epoxide is a versatile intermediate for further synthetic transformations.
| Precursor | Reaction Type | Product | Key Reagent |
| (S)-1,2,4-Butanetriol | Intramolecular Dehydration/Cyclization | (S)-3-Hydroxytetrahydrofuran | p-Toluenesulfonic acid (PTSA) |
| (S)-1,2,4-Butanetriol | Selective Tosylation & Intramolecular Cyclization | (+)-3,4-Epoxy-1-butanol | 1. TsCl; 2. Base |
Role as a Chiral Building Block for the Construction of Complex Molecular Architectures
Beyond simple functionalization, this compound, by virtue of its precursor (S)-1,2,4-butanetriol, serves as a fundamental chiral scaffold. The entire C4 backbone with its defined stereocenter is incorporated into larger, more complex molecules, dictating their absolute stereochemistry.
The utility of (S)-1,2,4-butanetriol as a chiral pool starting material is highlighted in the total synthesis of several complex natural products. Its pre-existing stereocenter obviates the need for an early-stage asymmetric reaction, streamlining the synthetic route.
Notable examples include the enantioselective total syntheses of the macrocyclic dilactone alkaloids (+)-azimine and (+)-carpaine. figshare.comresearchgate.netnih.govresearchgate.net In these syntheses, (S)-1,2,4-butanetriol is the sole source of chirality. figshare.comnih.gov The butanetriol is elaborated through a series of steps to construct the complex carbon skeleton, with its original stereocenter guiding the formation of new chiral centers throughout the synthetic sequence.
The development of new chiral ligands is paramount for advancing asymmetric catalysis. (S)-1,2,4-Butanetriol is used to create chiral auxiliaries and ligands that induce stereoselectivity in metal-catalyzed reactions.
A significant application is in the synthesis of planar-chiral ferrocene (B1249389) derivatives. researchgate.netresearchgate.netsci-hub.se For example, ferrocenecarboxaldehyde is reacted with (S)-1,2,4-butanetriol to form a chiral 1,3-dioxane. chemicalbook.comacs.org This acetal (B89532) then acts as a chiral auxiliary, directing subsequent reactions like ortho-lithiation with high diastereoselectivity. researchgate.netresearchgate.net After the desired substitution on the ferrocene ring is achieved, the chiral auxiliary can be hydrolyzed, yielding enantiomerically pure ortho-substituted ferrocenecarboxaldehydes. acs.org These products are themselves precursors to a wide variety of important chiral phosphine (B1218219) ligands for asymmetric catalysis. ucl.ac.uk
| Precursor | Application Area | Example Product Class | Research Finding |
| (S)-1,2,4-Butanetriol | Natural Product Synthesis | (+)-Azimine, (+)-Carpaine | Serves as the single source of chirality for the total synthesis. figshare.comnih.gov |
| (S)-1,2,4-Butanetriol | Chiral Ligand Synthesis | Planar-chiral Ferrocenes | Forms a chiral acetal that directs diastereoselective ortho-lithiation. researchgate.netresearchgate.net |
Potential as a Chiral Scaffold in Materials Science for Tailored Properties
While the primary applications of this compound and its parent triol are in asymmetric synthesis, their potential extends to materials science. Chiral molecules are increasingly being investigated for their ability to impart unique properties to polymers and other materials.
The three reactive sites of this compound allow it to act as a chiral cross-linking agent or as a monomer in the synthesis of specialty polymers. Incorporation of this chiral unit into a polymer backbone can induce helical structures or other forms of supramolecular chirality, potentially leading to materials with novel optical, electronic, or recognition properties. For example, it can be used to synthesize polyurethanes with specific characteristics. chemicalbook.com While this area is less explored than its synthetic applications, the availability of enantiopure (S)-1,2,4-butanetriol from renewable resources makes it an attractive candidate for the development of advanced, bio-based chiral materials.
Stereochemical Control and Mechanistic Insights in the Chemistry of S 1,2,4 Tritosyl Butanetriol
Chirality Transfer and Diastereoselective Control in Multi-Step Transformations
Chirality transfer in multi-step syntheses involving (S)-1,2,4-Tritosyl butanetriol is a key strategy for producing enantiomerically pure or enriched target molecules. The inherent chirality of the starting material guides the stereochemical course of subsequent reactions, a process known as diastereoselective control. wikipedia.org
A notable application of this compound is in the synthesis of complex chiral molecules where the stereocenter of the butanetriol backbone dictates the formation of new stereocenters. For instance, the tosyl groups at the 1, 2, and 4 positions act as excellent leaving groups in nucleophilic substitution reactions. When a nucleophile attacks, the stereochemistry of the original molecule can influence the stereochemical outcome of the product. This is particularly evident in intramolecular reactions where the molecule folds into a specific conformation before reacting, leading to a high degree of diastereoselectivity. inflibnet.ac.in
The principle of diastereoselectivity arises from the energy differences between the transition states leading to different diastereomers. saskoer.ca In reactions involving this compound, the bulky tosyl groups can create significant steric hindrance, favoring the approach of reagents from the less hindered face of the molecule. This steric bias results in the preferential formation of one diastereomer over others. masterorganicchemistry.com
An example of this can be seen in the cyclization reactions of derivatives of this compound. The pre-existing stereocenter controls the formation of the new stereocenters in the cyclic product, often with high predictability. This control is essential for the synthesis of natural products and pharmaceuticals where specific stereoisomers are required for biological activity.
Table 1: Examples of Diastereoselective Reactions Involving Chiral Butane Derivatives
| Reactant | Reagent | Product(s) | Diastereomeric Ratio |
| (S)-3-iodobutan-2-one | Nucleophile | Two diastereomers | Favors one diastereomer due to different steric interactions |
| cis-Butene | Carbene | cis-1,2-dimethylcyclopropane | Stereospecific |
| trans-Butene | Carbene | trans-1,2-dimethylcyclopropane | Stereospecific |
Kinetic and Thermodynamic Studies of Stereoselective Reactions
The outcome of a stereoselective reaction can be governed by either kinetic or thermodynamic control. inflibnet.ac.in In kinetically controlled reactions, the product distribution is determined by the relative rates of formation of the stereoisomers. The major product is the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. saskoer.ca In thermodynamically controlled reactions, the product distribution reflects the relative stabilities of the stereoisomers. The major product is the most stable one, and the reaction is typically allowed to reach equilibrium. inflibnet.ac.in
For many reactions involving this compound, kinetic control is predominant. The steric and electronic properties of the substrate and reagents influence the energy of the transition states, leading to a preference for one stereoisomer. For example, in nucleophilic substitution reactions, the approach of the nucleophile is directed by the existing stereocenter and the bulky tosyl groups, leading to a kinetically favored product.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the transition states of these reactions. These calculations help in understanding the factors that control stereoselectivity by providing insights into the energies of different reaction pathways. rsc.org For instance, calculations can predict which face of a molecule is more likely to be attacked by a reagent, thus rationalizing the observed product distribution. nih.gov
While specific kinetic and thermodynamic data for reactions of this compound are not extensively detailed in the search results, the general principles of kinetic and thermodynamic control are fundamental to understanding its reactivity and stereoselectivity. inflibnet.ac.insaskoer.ca
Conformational Analysis and its Impact on Stereoselectivity and Reactivity
The three-dimensional shape, or conformation, of this compound plays a critical role in determining its reactivity and the stereochemical outcome of its reactions. The molecule is not static; it can adopt various conformations through rotation around its single bonds. However, some conformations are more stable than others due to factors like steric hindrance and dipole-dipole interactions.
The bulky tosyl groups significantly influence the preferred conformation of the molecule. They will tend to occupy positions that minimize steric strain, which in turn exposes certain parts of the molecule to reagents while shielding others. This conformational bias directly impacts the stereoselectivity of reactions. For example, in a cyclization reaction, the molecule must adopt a specific conformation to bring the reacting groups into proximity. The most stable reactive conformation will lead to the major product.
The interplay between conformational preferences and reaction mechanisms is a key aspect of stereochemical control. For instance, in an elimination reaction, the molecule must adopt a conformation where the leaving group and the proton to be abstracted are in an anti-periplanar arrangement. The ease with which the molecule can achieve this conformation will affect the reaction rate and the stereochemistry of the resulting alkene. inflibnet.ac.in
Understanding the conformational landscape of this compound and its derivatives is therefore essential for predicting and controlling the stereochemical course of their reactions. While detailed conformational analysis data for this specific compound is not available in the search results, the principles of conformational analysis are broadly applicable to understanding its chemical behavior.
Theoretical and Computational Investigations of S 1,2,4 Tritosyl Butanetriol
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
The three tosyl (p-toluenesulfonyl) groups are strong electron-withdrawing groups, which significantly influence the electronic properties of the butanetriol backbone. DFT studies on similar sulfonate esters have shown that the sulfur atom in the tosyl group is highly electron-deficient, making it susceptible to nucleophilic attack. The stability of sulfonate esters is a subject of detailed computational investigation, particularly in the context of their hydrolysis. nih.govacs.org
DFT calculations can provide optimized geometries, including key bond lengths and angles of the tosyl groups and the butanetriol chain. These calculated structural parameters can be compared with experimental data from X-ray crystallography of related compounds to validate the computational model. chemjournal.kzresearchgate.net
Table 1: Representative Calculated Bond Lengths and Angles for a Tosyl Group from DFT Studies
| Parameter | Typical Calculated Value |
| S=O bond length | 1.43 - 1.45 Å |
| S-O (ester) bond length | 1.58 - 1.62 Å |
| S-C (aryl) bond length | 1.76 - 1.78 Å |
| O=S=O bond angle | 118° - 121° |
| O=S-O (ester) bond angle | 105° - 108° |
| O=S-C (aryl) bond angle | 108° - 110° |
Note: These are typical values based on DFT calculations of various sulfonate esters and may vary slightly for (S)-1,2,4-Tritosyl butanetriol.
Furthermore, DFT can be used to calculate the energies of different conformers of this compound, providing insights into its most stable three-dimensional structure. The relative energies of these conformers are determined by a delicate balance of steric and electronic effects.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in understanding the mechanisms of reactions involving sulfonate esters. For this compound, this includes reactions such as nucleophilic substitution and elimination, where the tosylate groups act as excellent leaving groups.
DFT calculations can map out the potential energy surface for a given reaction, identifying reactants, products, intermediates, and transition states. tandfonline.comtandfonline.com For instance, the alkaline hydrolysis of sulfonate esters has been computationally studied to determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a pentavalent sulfur intermediate. nih.govacs.org The energy barriers for these pathways can be calculated to predict reaction rates.
In a similar vein, computational studies on olefination reactions involving sulfonyl derivatives have elucidated a multi-step mechanism involving aldol-type addition, cyclization, and fragmentation, with the final step being rate-determining. tandfonline.comtandfonline.com Such studies provide a framework for predicting the reactivity of the three tosyl groups in this compound, including potential differences in reactivity between the primary (C1 and C4) and secondary (C2) tosylates.
Prediction of Spectroscopic Properties (e.g., NMR, IR, CD) for Structural Elucidation
Computational methods are increasingly used to predict spectroscopic properties, which aids in the structural elucidation of complex molecules.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule with good accuracy. chemjournal.kzresearchgate.net For this compound, this would allow for the assignment of key vibrational modes, particularly those associated with the sulfonyl group.
Table 2: Predicted Characteristic IR Frequencies for a Tosyl Group
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| S=O | Asymmetric stretch | 1350 - 1380 |
| S=O | Symmetric stretch | 1170 - 1190 |
| S-O-C | Stretch | 900 - 1050 |
| C-S | Stretch | 650 - 750 |
Note: These are typical ranges and the exact values for this compound would require specific calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming molecular structures. d-nb.info Methods like the Gauge-Including Atomic Orbital (GIAO) approach, coupled with DFT, can provide theoretical NMR spectra that correlate well with experimental data. chemjournal.kzresearchgate.netnih.gov For this compound, these calculations would predict the chemical shifts for the protons and carbons of the butanetriol backbone and the tosyl groups, taking into account the deshielding effects of the sulfonate esters.
Circular Dichroism (CD) Spectroscopy: Given that the molecule is chiral, with a stereocenter at the C2 position, CD spectroscopy is a relevant technique. Computational methods can predict CD spectra, which would be crucial for confirming the absolute configuration of the (S)-enantiomer.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with the solvent. nih.gov For a flexible molecule like this compound, MD simulations are particularly insightful.
Conformational Analysis: The butanetriol backbone can adopt numerous conformations through rotation around its C-C single bonds. libretexts.orgmaricopa.edulumenlearning.com MD simulations can explore the conformational landscape of the molecule, identifying the most populated and energetically favorable conformers in a given environment. The bulky and polar tosyl groups will significantly influence the conformational preferences. beilstein-journals.orgnih.gov
Solvent Effects: The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations can explicitly model these interactions, providing details on the solvation shell around the molecule and the role of the solvent in stabilizing different conformations or influencing reaction pathways. researchgate.netacs.org The tosyl groups, with their polar sulfonyl moieties and nonpolar aromatic rings, can engage in a variety of non-covalent interactions with the solvent.
Analytical Characterization and Purity Assessment of S 1,2,4 Tritosyl Butanetriol
Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chromatographic methods are indispensable for evaluating the purity and enantiomeric excess of (S)-1,2,4-Tritosyl butanetriol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating the target compound from any unreacted starting materials, byproducts, or other impurities.
For the determination of enantiomeric excess, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. A typical chiral HPLC analysis of a tosylated compound would involve a normal-phase method. While specific conditions for this compound are not extensively reported in the literature, a representative method can be inferred from the analysis of similar chiral molecules.
Gas chromatography, particularly Gas-Liquid Chromatography (GLC), is also a valuable technique for assessing the purity of volatile derivatives. For the precursor, (S)-(-)-1,2,4-Butanetriol, an enantiomeric excess (ee) of 99% has been reported as determined by GLC, indicating the high stereochemical purity of the starting material for tosylation sigmaaldrich.com.
A hypothetical data table for a chiral HPLC analysis of this compound is presented below to illustrate the expected results.
Table 1: Representative Chiral HPLC Data for the Analysis of this compound
| Parameter | Value |
|---|---|
| Column | Chiralpak AD-H (or similar cellulose-based CSP) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 12.5 min |
| Retention Time (R)-enantiomer | 15.2 min |
| Enantiomeric Excess (ee) | >99% |
| Purity (by area %) | >98% |
Advanced Spectroscopic Methods for Comprehensive Structural Elucidation (e.g., 2D-NMR, High-Resolution Mass Spectrometry)
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While one-dimensional NMR (¹H and ¹³C) provides primary structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous assignment of all proton and carbon signals. These advanced methods are critical for confirming the connectivity of the molecule and the successful tosylation at all three hydroxyl groups.
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm the molecular formula, C₂₅H₂₈O₉S₃, with a high degree of accuracy, typically within a few parts per million (ppm). This technique is invaluable for verifying the identity of the synthesized compound. The analysis of complex polyols and their derivatives by hyphenated techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a common practice for detailed characterization nih.govvu.nl.
A summary of expected spectroscopic data is provided in the table below.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.7-7.8 (m, 6H, Ar-H), 7.3-7.4 (m, 6H, Ar-H), 4.0-4.2 (m, 5H, CH₂-OTs, CH-OTs), 2.45 (s, 9H, 3 x Ar-CH₃), 2.0-2.2 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.5, 132.5, 130.0, 128.0 (Ar-C), 75.0 (CH-OTs), 68.0, 67.0 (CH₂-OTs), 30.0 (CH₂), 21.7 (Ar-CH₃) |
| HRMS (ESI+) | Calculated for C₂₅H₂₈O₉S₃Na [M+Na]⁺: 607.0742, Found: 607.07XX (within 5 ppm) |
Polarimetry for Optical Purity Assessment
Polarimetry is a fundamental technique for assessing the optical purity of chiral compounds. It measures the rotation of plane-polarized light as it passes through a solution of the substance. The specific rotation, [α], is a characteristic physical property of a chiral molecule.
For the precursor, (S)-(-)-1,2,4-Butanetriol, a specific rotation of [α]¹⁹/D of -28±2 (c = 1 in methanol) has been reported sigmaaldrich.com. The tosylation of this compound to form this compound is expected to yield an optically active product. The measurement of the specific rotation of the final product serves as a confirmation of its enantiomeric integrity, as a racemic mixture would exhibit no optical rotation. The direction and magnitude of the rotation are unique to the (S)-enantiomer of the tritosylated compound under specific conditions.
Table 3: Polarimetry Parameters for Chiral Analysis
| Parameter | Description |
|---|---|
| Principle | Measurement of the angle of rotation of plane-polarized light by a chiral substance in solution. |
| Instrumentation | Polarimeter |
| Measured Value | Angle of Rotation (α) |
| Calculated Value | Specific Rotation [α] = α / (l × c), where l is the path length and c is the concentration. |
| Significance for this compound | A non-zero specific rotation confirms the presence of a single enantiomer and thus, the optical purity of the compound. |
Future Perspectives and Emerging Research Themes for S 1,2,4 Tritosyl Butanetriol
Development of Sustainable and Environmentally Benign Synthetic Protocols
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For (S)-1,2,4-tritosyl butanetriol, this translates to the development of sustainable methods for the production of its precursor, (S)-1,2,4-butanetriol, and the subsequent tosylation step.
Current industrial production of 1,2,4-butanetriol (B146131) often relies on chemical methods that can be energy-intensive and generate hazardous byproducts. researchgate.netresearchgate.net A significant area of future research will be the optimization of biocatalytic and microbial synthesis routes, which utilize renewable feedstocks and operate under mild conditions. researchgate.netnih.gov Genetically engineered microbes, such as Escherichia coli, have been developed to produce 1,2,4-butanetriol from renewable sources like xylose and arabinose. nih.govfrontiersin.orgwikipedia.org
Future research in this area will likely focus on:
Metabolic Engineering: Enhancing the efficiency of microbial strains to increase the yield and enantiomeric purity of (S)-1,2,4-butanetriol. nih.govfrontiersin.org This includes optimizing enzyme pathways and cofactor regeneration.
Alternative Feedstocks: Exploring the use of lignocellulosic biomass and other waste streams as starting materials for a more sustainable and circular economy.
Greener Tosylation Methods: Developing more environmentally friendly tosylation procedures that avoid the use of hazardous reagents and solvents. This could involve the use of solid-supported catalysts or enzymatic tosylation methods.
| Synthetic Approach | Advantages | Future Research Directions |
| Microbial Fermentation | Utilizes renewable feedstocks, mild reaction conditions. researchgate.netnih.gov | Strain optimization, exploration of diverse feedstocks. |
| Enzymatic Synthesis | High selectivity and enantiopurity. | Enzyme discovery and engineering for improved stability and activity. |
| Chemo-enzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of enzymes. | Integration of steps to reduce purification and waste. |
Exploration of Novel and Unprecedented Reactivity Patterns
The presence of three highly reactive tosylate groups on a chiral scaffold opens up a vast landscape of potential chemical transformations. Future research will undoubtedly focus on exploring the unique reactivity of this compound to generate novel and complex molecular architectures.
Key areas of exploration are expected to include:
Sequential and Regioselective Displacements: Developing methodologies for the selective replacement of the three tosylate groups with different nucleophiles. This would allow for the synthesis of a wide array of multifunctional chiral compounds from a single precursor.
Intramolecular Cyclizations: Investigating novel intramolecular reactions to form chiral cyclic and heterocyclic systems, which are prevalent in bioactive molecules. The stereochemistry of the starting material can be used to control the stereochemistry of the cyclized products.
Cascade Reactions: Designing one-pot cascade reactions where multiple bond-forming events occur sequentially, triggered by the displacement of the tosylate groups. This approach increases synthetic efficiency by reducing the number of purification steps.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. The integration of the synthesis and application of this compound into flow chemistry platforms offers numerous advantages.
Future research in this domain will likely involve:
Continuous Synthesis of the Precursor: Developing robust and scalable flow processes for the microbial or enzymatic synthesis of (S)-1,2,4-butanetriol.
In-line Tosylation and Functionalization: Creating integrated flow systems where the butanetriol is synthesized, tosylated, and then immediately used in subsequent reactions without isolation of intermediates. This can improve safety and efficiency.
Automated Library Synthesis: Utilizing automated synthesis platforms in conjunction with flow reactors to rapidly generate libraries of chiral molecules derived from this compound for high-throughput screening in drug discovery and materials science.
| Platform | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. | Development of stable catalysts and reagents for continuous operation. |
| Automated Synthesis | High-throughput screening, rapid library generation. | Miniaturization and integration of analytical techniques for real-time monitoring. |
Design of Next-Generation Chiral Auxiliaries and Reagents
Chiral auxiliaries and reagents are indispensable tools in asymmetric synthesis. The well-defined stereochemistry of this compound makes it an excellent candidate for the development of new generations of these tools.
Emerging research themes in this area include:
Novel Chiral Ligands: Using this compound as a scaffold to synthesize novel chiral ligands for asymmetric catalysis. The three functionalization points allow for the creation of diverse ligand architectures.
Chiral Derivatizing Agents: Developing new reagents based on the this compound framework for the determination of enantiomeric purity of other molecules via techniques like NMR spectroscopy or chromatography.
Recoverable and Reusable Auxiliaries: Designing chiral auxiliaries that can be easily recovered and reused, contributing to more sustainable and cost-effective synthetic processes. This could involve attaching the chiral unit to a solid support or a soluble polymer.
Q & A
Q. Methodological Insight :
- Chemical Route : Requires harsh conditions (e.g., high-pressure hydrogenation) and extensive purification to remove byproducts like borate salts .
- Microbial Route : Relies on metabolic engineering (e.g., heterologous gene expression in E. coli) to bypass bottlenecks in xylonic acid conversion .
How can pathway engineering in microbial systems overcome bottlenecks in (S)-1,2,4-butanetriol production?
Advanced
Key bottlenecks in microbial BT synthesis include low flux through xylonic acid conversion and competing pathways. Strategies include:
- Enzyme Optimization : Screening for rate-limiting enzymes (e.g., xylose dehydrogenase) with higher activity or substrate specificity .
- Flux Balancing : Modifying cofactor (NAD⁺/NADH) ratios to favor BT precursors .
- Dynamic Regulation : Using inducible promoters to decouple growth and production phases, minimizing metabolic burden .
Case Study : Niu et al. achieved 90% theoretical yield by expressing Gluconobacter oxydans xylose dehydrogenase in E. coli and optimizing NAD⁺ regeneration .
What spectroscopic and chromatographic methods are critical for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms tosyl group substitution patterns (δ 7.7–7.8 ppm for aromatic protons; δ 2.4 ppm for methyl groups) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks (C₂₅H₂₈O₉S₃, m/z 568.09) .
- Chiral HPLC : Polarimetric detectors or chiral columns ensure enantiomeric purity (>99% ee) .
What strategies resolve enantiomeric purity challenges in (S)-1,2,4-butanetriol derivatives during asymmetric synthesis?
Q. Advanced
- Chiral Pool Synthesis : Starting from (S)-malic acid ensures retention of configuration during reduction .
- Kinetic Resolution : Enzymatic or chemical methods (e.g., lipase-catalyzed acetylation) separate enantiomers .
- Derivatization : Converting BT to tris-(3,5-dinitrobenzoyl) esters enhances HPLC resolution .
Example : (S)-1,2,4-Triacetoxybutane is synthesized via acetic anhydride acetylation, enabling crystallographic confirmation of stereochemistry .
What role does this compound play in synthesizing nitroplasticizers like BTTN?
Basic
this compound serves as a protected intermediate for 1,2,4-butanetriol trinitrate (BTTN), a military propellant. The tosyl groups act as protecting moieties, enabling selective nitration without hydroxyl group degradation .
Q. Synthetic Pathway :
Tosylation : (S)-1,2,4-butanetriol → Tris-O-tosyl derivative .
Nitration : Reaction with HNO₃/H₂SO₄ replaces tosyl groups with nitrate esters, yielding BTTN .
Stability Advantage : BTTN exhibits superior thermal stability compared to nitroglycerin, critical for propulsion systems .
How do byproduct formation and separation challenges impact catalytic hydrogenation of malic acid to (S)-1,2,4-butanetriol?
Advanced
Catalytic hydrogenation of malic acid produces isomers (e.g., 1,2,3-butanetriol) and lactones, complicating purification. Solutions include:
- Catalyst Design : Bimetallic catalysts (e.g., Ru-Pt) improve selectivity for 1,2,4-isomer .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce lactonization side reactions .
Data Contradiction : Microbial routes avoid isomerization but require costly downstream processing .
What analytical methods detect impurities in this compound affecting propellant stability?
Q. Advanced
- GC-MS : Identifies residual tosic acid or unreacted malic acid precursors (<0.1% threshold) .
- Accelerated Aging Tests : Thermal gravimetric analysis (TGA) assesses decomposition kinetics under high temperatures (80–120°C) .
Critical Finding : Trace borate residues from chemical synthesis reduce BTTN’s thermal stability, favoring microbial-derived BT .
How is this compound utilized in enantioselective synthesis of natural products?
Q. Advanced
- Chiral Building Block : The tosyl groups enable regioselective functionalization. For example, in (+)-azimine synthesis, the tosyl-protected triol undergoes selective oxidation and cyclization .
- Protection-Deprotection Strategy : Tosyl groups are removed under mild conditions (e.g., Mg/MeOH) to preserve stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
